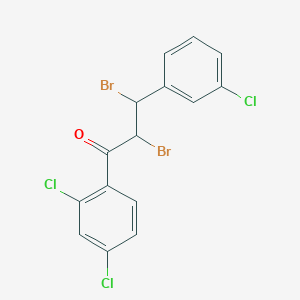![molecular formula C15H10INO B12593296 N-[3-Iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-67-0](/img/structure/B12593296.png)
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide is a chemical compound with the molecular formula C15H10INO It is characterized by the presence of an iodine atom, a phenylethynyl group, and a formamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Iodo-2-(phenylethynyl)phenyl]formamide typically involves the following steps:
Sonogashira Coupling: This reaction couples a phenylacetylene with an iodinated phenyl ring using a palladium catalyst and a copper co-catalyst.
The reaction conditions for these steps often involve the use of organic solvents such as dichloromethane or acetone, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenylethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can modify the phenylethynyl group to form various oxidized or reduced products.
Aplicaciones Científicas De Investigación
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-Iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with molecular targets and pathways. The iodine atom and phenylethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The formamide group can also interact with biological molecules, potentially affecting enzyme activity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Phenylethynyl)phenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a formamide group.
N-(2-(Phenylethynyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
Uniqueness
N-[3-Iodo-2-(phenylethynyl)phenyl]formamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The combination of the phenylethynyl and formamide groups also provides distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
647025-67-0 |
|---|---|
Fórmula molecular |
C15H10INO |
Peso molecular |
347.15 g/mol |
Nombre IUPAC |
N-[3-iodo-2-(2-phenylethynyl)phenyl]formamide |
InChI |
InChI=1S/C15H10INO/c16-14-7-4-8-15(17-11-18)13(14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18) |
Clave InChI |
CPLXOKBXGIJREG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C=CC=C2I)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
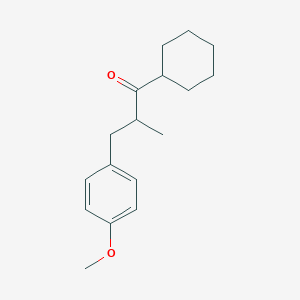
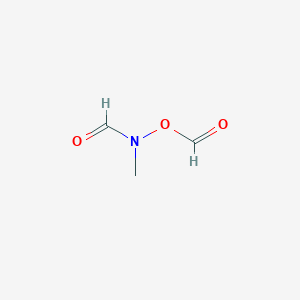

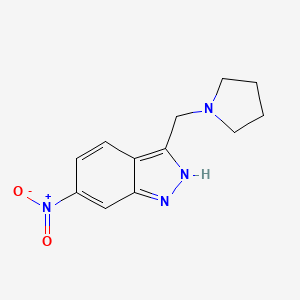
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
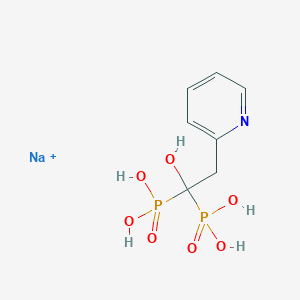
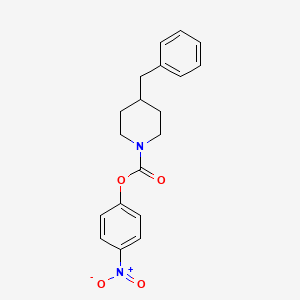
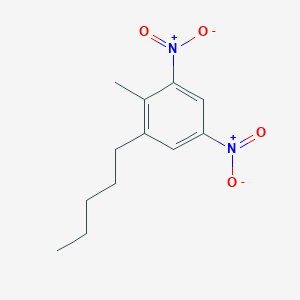
![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
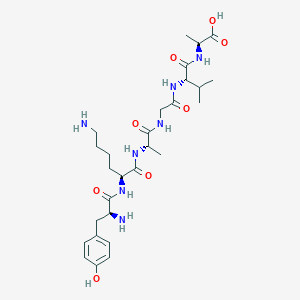
![N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide](/img/structure/B12593282.png)
